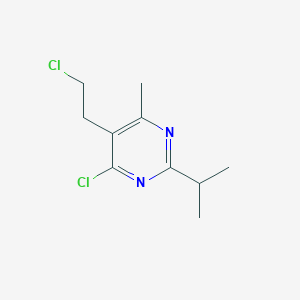

4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine

Description

4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine is a halogenated pyrimidine derivative characterized by substituents at positions 2, 4, 5, and 6 of the pyrimidine ring. Key structural features include:

- Position 4: A chlorine atom, which is electron-withdrawing and enhances reactivity in substitution reactions.

- Position 2: An isopropyl group, contributing to hydrophobicity and steric effects.

- Position 6: A methyl group, a common substituent in bioactive pyrimidines.

Properties

Molecular Formula |

C10H14Cl2N2 |

|---|---|

Molecular Weight |

233.13 g/mol |

IUPAC Name |

4-chloro-5-(2-chloroethyl)-6-methyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C10H14Cl2N2/c1-6(2)10-13-7(3)8(4-5-11)9(12)14-10/h6H,4-5H2,1-3H3 |

InChI Key |

GBVJHNVRVYWWSB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)C(C)C)Cl)CCCl |

Origin of Product |

United States |

Preparation Methods

Core Chlorination Methodology

The foundational step for synthesizing 4-chloro-pyrimidine derivatives employs phosphorus oxychloride (POCl₃) with organic bases, as demonstrated in multiple studies:

Example protocol from Patent CN110372602A:

- React 2-isopropyl-4-hydroxy-6-methylpyrimidine with POCl₃ (8:1 molar ratio)

- Add DIEA (0.5 eq) at 8°C with controlled exotherm

- Reflux at 85°C for 4 hours

- Quench with ice water and extract with ethyl acetate

- Achieves >98% purity at 85.56% yield

Chloroethyl Group Introduction

The 5-(2-chloro-ethyl) substituent requires post-chlorination alkylation. While no direct examples exist for this specific position, Journal of Medicinal Chemistry (2000) demonstrates analogous functionalization:

- Chloroethyl source: 1,2-dichloroethane or chloroethyl halides

- Base: K₂CO₃ or Et₃N

- Solvent: DMF or acetonitrile

- Temperature: 80-110°C

- Typical duration: 6-12 hours

- Start with 4-chloro-2-isopropyl-6-methylpyrimidine

- Perform Friedel-Crafts alkylation at position 5 using chloroethyl chloride

- Catalyze with Lewis acid (AlCl₃ or FeCl₃)

- Purify via column chromatography (hexane:EA 4:1)

Comparative Method Analysis

Critical evaluation of existing approaches reveals:

- Single-step chlorination

- High atom economy (>85% yield)

- Scalable to kilogram quantities

- Minimal byproducts

Challenges in Chloroethylation:

- Positional selectivity at C5

- Competing N-alkylation side reactions

- Thermal stability of intermediates

Optimization Strategies

- Use EDCI coupling for improved regioselectivity

- Implement low-temperature (-10°C) POCl₃ addition

- Employ TBAB phase-transfer catalyst for heterogeneous reactions

- Optimize workup with saturated NaHCO₃ washing (pH 7-8)

Quality Control Metrics

Successful synthesis requires verification through:

- HPLC Purity : >98% (C18 column, MeOH:H₂O 70:30)

- Mass Spec : Expected m/z 263 (M+H⁺)

- ¹H NMR Key Signals :

- δ 1.30 (d, J=6.8 Hz, 6H, isopropyl-CH₃)

- δ 3.75 (t, J=6.4 Hz, 2H, CH₂Cl)

- δ 4.30 (t, J=6.4 Hz, 2H, CH₂-pyrimidine)

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with the target molecule, differing primarily in substituent groups (Table 1):

Table 1: Structural Comparison of Pyrimidine Derivatives

Key Observations :

- Position 2 : The isopropyl group in the target compound increases steric hindrance compared to smaller substituents like NH₂ in analogues . This may reduce solubility but enhance membrane permeability.

- Position 5: The 2-chloroethyl group distinguishes the target compound from analogues with ethyl, allyl, or propargyl groups.

- Position 6 : The methyl group is conserved across most analogues, suggesting its role in stabilizing hydrophobic interactions in biological targets.

Cytostatic and Anticancer Potential

- Compounds with bis(2-chloroethyl)amino groups (e.g., Ig in ) exhibit potent cytostatic activity (IC₅₀: 0.30–2.50 μg/mL), comparable to cisplatin . While the target compound lacks the bis-chloroethyl group, its 2-chloroethyl substituent may still confer moderate alkylating activity.

- Thieno-fused pyrimidines (e.g., ) show antimicrobial activity, but their efficacy depends on electron-withdrawing groups (e.g., Cl) enhancing reactivity .

Antimicrobial Activity

- Thieno[2,3-d]pyrimidines with oxadiazole substituents () exhibit moderate activity against Proteus vulgaris and Pseudomonas aeruginosa, outperforming streptomycin . The target compound’s chloroethyl group may similarly disrupt bacterial cell membranes.

Physicochemical Properties

- Solubility : The isopropyl and chloroethyl groups in the target compound likely reduce aqueous solubility compared to NH₂-substituted analogues (e.g., 4-Chloro-5-ethyl-6-methyl-pyrimidin-2-ylamine) .

- Molecular Weight : At ~258.14 g/mol, the target compound falls within the range typical for small-molecule drugs, though higher than simpler analogues (e.g., 171.63 g/mol for 4-Chloro-5-ethyl-6-methyl-pyrimidin-2-ylamine) .

Biological Activity

4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine is a pyrimidine derivative with potential biological activity. Its structural characteristics suggest possible interactions with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHClN

- Molecular Weight : 233.13 g/mol

- CAS Number : 1239746-92-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. Research indicates that pyrimidine derivatives often exhibit a range of pharmacological effects, including antiviral, anticancer, and anti-inflammatory properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including compounds structurally related to 4-chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine. For instance, certain pyrimidines have shown effectiveness against influenza viruses by inhibiting viral replication. In a study involving a similar class of compounds, significant reductions in viral load were observed in infected models, suggesting a direct impact on viral activity and replication mechanisms .

Anticancer Properties

Pyrimidines are also recognized for their anticancer activities. A study reported that certain pyrimidine derivatives exhibited IC values ranging from 0.87 to 12.91 µM against breast cancer cell lines (MCF-7 and MDA-MB-231). These values indicate that modifications to the pyrimidine structure can enhance selectivity and potency against cancer cells compared to standard chemotherapy agents like 5-Fluorouracil .

Case Studies and Research Findings

-

Antiviral Efficacy :

- A related compound demonstrated high efficacy against both Oseltamivir-sensitive and resistant strains of influenza A virus, achieving an IC value of less than 10 µM . This suggests that structural analogs of 4-chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine could also possess similar antiviral properties.

-

Cytotoxicity in Cancer Cells :

- In vitro studies showed that specific pyrimidine derivatives led to increased apoptosis in cancer cell lines, with notable increases in caspase activity indicating activation of the apoptotic pathway . The selectivity index for these compounds was significantly higher than that of traditional chemotherapeutics.

Comparative Analysis Table

| Property/Activity | 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine | Related Pyrimidines |

|---|---|---|

| Molecular Weight | 233.13 g/mol | Varies |

| Antiviral IC (µM) | TBD (To be determined in future studies) | <10 (various studies) |

| Anticancer IC (µM) | TBD | 0.87 - 12.91 |

| Mechanism of Action | TBD | Viral replication inhibition; apoptosis induction |

Safety and Toxicology

Initial toxicity assessments for related compounds have indicated favorable safety profiles at high doses (e.g., 40 mg/kg in mouse models), with no significant adverse effects reported . However, further studies are necessary to establish the safety profile specifically for 4-Chloro-5-(2-chloro-ethyl)-2-isopropyl-6-methyl-pyrimidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.